Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate

Description

Introduction to Ethyl 3-(2-Fluorophenyl)-5-Methylisoxazole-4-Carboxylate

Structural Characteristics and Nomenclature

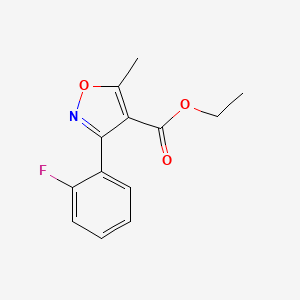

The compound features a five-membered isoxazole ring substituted with a 2-fluorophenyl group at position 3, a methyl group at position 5, and an ethyl ester at position 4 (Figure 1). The IUPAC name follows systematic numbering:

- Ethyl : Indicates the ethyl ester group (-COOCH₂CH₃).

- 3-(2-fluorophenyl) : A fluorine-substituted phenyl ring attached to position 3 of the isoxazole.

- 5-methyl : A methyl group (-CH₃) at position 5.

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₃H₁₂FNO₃ | |

| Molecular weight | 249.24 g/mol | |

| SMILES notation | O=C(C1=C(C)ON=C1C2=CC=CC=C2F)OCC | |

| XLogP3 | 2.7 (predicted) |

The planar isoxazole core (C₃H₃NO) exhibits aromaticity due to delocalized π-electrons across the ring, while the 2-fluorophenyl group introduces steric and electronic effects that influence reactivity.

Historical Context in Heterocyclic Chemistry

Isoxazoles emerged as critical heterocycles in the 19th century, with early synthesis methods involving cycloadditions of nitrile oxides and alkynes. The integration of fluorine into heterocyclic systems, however, gained prominence in the late 20th century due to fluorine’s ability to modulate bioavailability and metabolic stability.

Milestones in Isoxazole Chemistry:

- 1818 : Brugnatelli’s isolation of alloxan, an early heterocycle, laid groundwork for azole research.

- 1966 : Discovery of isoxazole photolysis mechanisms enabled functionalization strategies.

- 2000s : Fluorinated isoxazoles like this compound became intermediates for COX-2 inhibitors and antibiotics.

The compound’s synthesis typically involves:

- Cyclocondensation of 2-fluoroacetophenone derivatives with hydroxylamine.

- Esterification with ethyl chloroformate under basic conditions.

Its development reflects broader trends in medicinal chemistry, where fluorination and heterocyclic diversification are leveraged to optimize drug candidates.

Properties

IUPAC Name |

ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3/c1-3-17-13(16)11-8(2)18-15-12(11)9-6-4-5-7-10(9)14/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZYVXZLXHAZDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2=CC=CC=C2F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10738347 | |

| Record name | Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10738347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159600-04-0 | |

| Record name | Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10738347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via a Multi-Step Reaction

A synthesis of related isoxazole-4-carboxylate derivatives involves a multi-step reaction sequence. For example, the synthesis of compound 9 begins with a 5-step reaction. The intermediate 3-(2-chlorophenyl) pentanedioic acid 6 is formed by reacting 2-chlorobenzaldehyde and ethyl acetoacetate with piperidine in ethanol at reflux for 3 hours. Hydrolyzing 6 with NaOH in 50% ethanol at reflux gives compound 6 . Reacting intermediate 6 with ammonia at 200 °C produces compound 7 . Intermediate 9 is synthesized by reducing and nitrating compound 7 . Finally, acid intermediates 4a–j undergo a coupling reaction with intermediate 9 using EDCI, DIEA in anhydrous DCM for 2 hours to yield products 1a–j . These piperidyl derivatives 1a–j are characterized using 1H/13C NMR and mass spectral analysis.

Preparation of Ethyl-5-Methylisoxazole-4-Carboxylate

A method for preparing ethyl-5-methylisoxazole-4-carboxylate involves several steps:

- Reacting ethylacetoacetate, triethylorthoformate, and acetic anhydride at 75° C. to 150° C. to form ethyl ethoxymethyleneacetoacetic ester.

- Combining ethyl ethoxymethyleneacetoacetic ester with sodium acetate or a salt of trifluoroacetic acid in the presence of hydroxylamine sulfate at −20° C. to 10° C. to form crude ethyl-5-methylisoxazole-4-carboxylate.

- Purifying the crude ethyl-5-methylisoxazole-4-carboxylate to form ethyl-5-methylisoxazole-4-carboxylate.

- Reacting the ethyl-5-methylisoxazole-4-carboxylate with a strong acid to form 5-methylisoxazole-4-carboxylic acid.

- Crystallizing the 5-methylisoxazole-4-carboxylic acid to form crystallized 5-methylisoxazole-4-carboxylic acid.

- Reacting the crystallized 5-methylisoxazole-4-carboxylic acid with thionyl chloride to form 5-methylisoxazole-4-carbonyl chloride.

- Reacting the 5-methylisoxazole-4-carbonyl chloride with trifluoromethyl aniline and an amine base at 0° C. to 50° C. to form 5-methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide.

Detailed Procedure for Ethyl-5-Methylisoxazole-4-Carboxylate:

- Charge a three-necked RB flask with 185 g (0.99 mole) of ethyl ethoxymethyleneacetoacetic ester and 89.7 g (1.09 mole) of sodium acetate dissolved in a minimum amount of water, then add 300 mL of ethanol.

- Cool the mixture to approximately −5° C. using an acetone-salt-ice mixture.

- Add a cooled (3° C. to 4° C.) solution of 89.8 g (0.54 mole) of hydroxylamine sulfate dissolved in a minimum amount of water dropwise with vigorous stirring, maintaining the temperature at a minimum of 0° C. inside the flask. Add through a dropping funnel over at least one hour with vigorous stirring.

- Continue stirring at this temperature for an additional 30 minutes after the addition is complete, then allow the mixture to cool to room temperature with stirring.

- Reflux the mixture again for 30 minutes (oil bath temperature 85°-90° C.).

- After the reaction, bring the solution to room temperature and decant the supernatant to remove the salt.

- Remove ethanol from the mixture using a rotary evaporator (water bath temp. 60° C.) under reduced pressure.

- Extract the aqueous part with dichloromethane (200 mL×3).

- Wash the dichloromethane extract with cold saturated brine water (100 mL×2) and dry over anhydrous sodium sulfate.

- Remove dichloromethane in a rotary evaporator under reduced pressure to yield an orange liquid (130 g, 85% crude yield).

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The oxazole ring can participate in hydrogen bonding and π-π interactions, further influencing its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Isoxazole-4-carboxylate derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a comparative analysis of Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Isoxazole Derivatives

Key Observations:

Substituent Effects on Lipophilicity :

- The chloro-fluoro derivative (LogP = 2.97) exhibits higher lipophilicity than the 2-fluorophenyl analog (estimated LogP ~2.5), likely due to the electron-withdrawing Cl atom enhancing hydrophobic interactions .

- Thiophene-substituted analogs (e.g., 4-bromothiophen-2-yl) show reduced polarity compared to phenyl derivatives, impacting solubility .

Positional isomerism (2-fluoro vs. 4-fluoro) significantly alters bioactivity; the 4-fluoro analog lacks reported pharmacological data .

Synthetic Yields and Purification :

- The target compound is isolated in high yield (82.3%) after chromatography , whereas bromothiophene derivatives are used unpurified in subsequent steps, suggesting lower synthetic efficiency .

Crystallographic Insights :

- Anthracene-substituted derivatives exhibit edge-to-face π-stacking in crystal structures, which may correlate with DNA intercalation mechanisms . In contrast, simpler phenyl analogs (e.g., 2-fluorophenyl) lack detailed crystallographic data, highlighting a gap in structural characterization .

Biological Activity

Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate is a synthetic compound belonging to the isoxazole class, characterized by its unique molecular structure and potential biological activities. This article reviews its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 251.24 g/mol. The compound features an ethyl ester functional group, a fluorinated phenyl substituent, and a methyl group on the isoxazole ring.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 251.24 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The biological activity of this compound is attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in inflammatory pathways. The presence of the fluorophenyl group enhances the compound's binding affinity to these targets, potentially leading to modulation of various biological processes. The isoxazole ring can participate in hydrogen bonding and π-π interactions, further influencing its activity .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation by inhibiting specific enzymes involved in inflammatory pathways. This makes it a candidate for further investigation in pain management and inflammatory disorders.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a potential candidate for developing new antibiotics or antifungal agents .

- Cytotoxic Effects : In vitro studies have demonstrated that this compound can exhibit cytotoxic effects against various cancer cell lines. The efficacy varies based on structural modifications, indicating the importance of the substituents on the phenyl ring .

Case Studies and Research Findings

- Study on Anti-inflammatory Effects : A study investigated the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in inflammation markers when administered at specific dosages compared to control groups.

- Antimicrobial Activity Assessment : In vitro assays assessed the antimicrobial activity of this compound against various bacterial strains. The results showed promising activity, particularly against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

- Cytotoxicity Evaluation : A cytotoxicity assay using MDCK cells demonstrated that this compound had an EC50 value indicating effective inhibition of cell proliferation at low concentrations, which supports its potential as an anticancer agent .

Future Directions

Given its diverse biological activities, further research is warranted to explore:

- Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity could lead to the development of more potent derivatives.

- Mechanistic Studies : Detailed studies on the mechanisms through which this compound exerts its effects will provide insights into its therapeutic potential.

- Clinical Trials : Promising preclinical results should be followed by clinical trials to evaluate safety and efficacy in humans.

Q & A

Q. Basic Characterization Protocols

- HPLC Analysis : Use a reverse-phase C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min flow rate for purity assessment .

- NMR Spectroscopy : Confirm structure via H NMR (δ 1.3–1.4 ppm for ethyl CH, δ 6.8–7.5 ppm for fluorophenyl protons) and C NMR (δ 160–165 ppm for carbonyl groups) .

- X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm stereochemistry and intermolecular interactions .

How can researchers resolve contradictions in crystallographic data for fluorophenyl-substituted isoxazoles?

Advanced Data Analysis

Contradictions in bond angles or packing interactions may arise due to polymorphism or computational artifacts. Strategies include:

- Multi-Software Validation : Cross-check refinements using SHELX and WinGX/ORTEP to ensure consistency in anisotropic displacement parameters .

- Comparative Studies : Analyze analogous compounds (e.g., dichlorophenyl or chlorophenyl derivatives) to identify trends in π-stacking or hydrogen-bonding patterns .

- Twinned Data Handling : Apply twin law matrices in SHELXL for crystals with pseudo-merohedral twinning .

What computational methods are effective in predicting the bioactivity of this compound?

Q. Advanced Modeling Approaches

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., COX-2 or kinases) based on fluorophenyl’s electron-withdrawing effects. Validate with SAR studies on methyl/fluoro-substituted analogs .

- QSAR Models : Corrogate substituent electronegativity (fluorine vs. chlorine) with IC values from in vitro assays to predict activity trends .

How do structural modifications (e.g., substituent position) influence the compound’s biological activity?

Q. Advanced Structure-Activity Relationship (SAR)

- Fluorine Position : 2-Fluorophenyl derivatives show enhanced metabolic stability compared to 3- or 4-fluoro analogs due to reduced oxidative degradation .

- Methyl vs. Ethyl Groups : 5-Methyl substitution improves steric hindrance, increasing selectivity for hydrophobic binding pockets in enzyme targets .

- Carboxylate Ester Hydrolysis : Replace ethyl with tert-butyl esters to modulate bioavailability and plasma half-life .

What are the key physicochemical properties of this compound, and how do they impact experimental design?

Q. Basic Property Analysis

- LogP : ~2.97 (measured via HPLC), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

- Melting Point : 58–59°C, suggesting stability in solid-phase synthesis .

- Solubility : Low aqueous solubility (<1 mg/mL); use DMSO or ethanol for in vitro assays .

How can researchers investigate the compound’s interaction with biological targets despite limited mechanistic data?

Q. Advanced Mechanistic Hypotheses

- Pathway Inference : Compare with structurally similar isoxazoles known to inhibit prostaglandin synthesis or MAPK pathways .

- Pull-Down Assays : Use biotinylated derivatives to identify binding partners in cell lysates via streptavidin affinity chromatography .

What strategies address low yields in multi-step syntheses of fluorinated isoxazoles?

Q. Advanced Process Optimization

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes while maintaining >80% yield .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate cyclization steps .

How can the compound’s agrochemical potential be evaluated experimentally?

Q. Advanced Application Design

- Pesticide Activity Assays : Test against plant pathogens (e.g., Fusarium spp.) using disk diffusion methods at 10–100 µM concentrations .

- Herbicidal Screening : Apply to Arabidopsis models to assess inhibition of acetolactate synthase (ALS), a common herbicide target .

How can HPLC methods be validated for quantifying this compound in complex matrices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.